6-Hydroxymethyl-5-nitro-2-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1018785-17-5 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(5-nitro-2-phenylquinolin-6-yl)methanol |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-6-8-15-13(16(12)18(20)21)7-9-14(17-15)11-4-2-1-3-5-11/h1-9,19H,10H2 |
InChI Key |
LYSYVQCSDCTILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(C=C3)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxymethyl 5 Nitro 2 Phenylquinoline
Retrosynthetic Analysis of 6-Hydroxymethyl-5-nitro-2-phenylquinoline
A retrosynthetic analysis of the target molecule reveals several possible disconnections, leading to a range of potential starting materials. The core strategy revolves around the formation of the quinoline (B57606) ring system.
The most logical retrosynthetic disconnections involve breaking the bonds formed during the quinoline ring cyclization. The key strategic bonds to consider are those between the nitrogen atom and the benzene (B151609) ring, and the bond that completes the pyridine (B92270) ring. This leads to two primary disconnection approaches:
Disconnection A (Friedländer-type): Breaking the N1-C2 and C3-C4 bonds of the quinoline ring. This approach suggests a reaction between a 2-amino-4-hydroxymethyl-5-nitrobenzaldehyde or a corresponding ketone and a compound containing an α-methylene ketone, such as acetophenone.
Disconnection B (Aniline-based cyclization): Breaking the N1-C8a and C4-C4a bonds. This strategy points towards the reaction of a suitably substituted aniline (B41778) with a three-carbon component that will form the pyridine ring.
Based on the key disconnections, a set of potential precursors can be identified. The stability and accessibility of these precursors are crucial for a successful synthesis.
Potential Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |
|---|---|---|
| 2-Amino-4-hydroxymethyl-5-nitrobenzaldehyde | O=Cc1cc(CO)c(N)c(c1)N+[O-] | Friedländer Condensation |
| Acetophenone | O=C(C)c1ccccc1 | Friedländer Condensation |
| 4-Hydroxymethyl-3-nitroaniline | NCc1cc(c(N)cc1)CO | Skraup, Doebner-Von Miller, Povarov |
| Cinnamaldehyde (B126680) | O=C\C=C\c1ccccc1 | Doebner-Von Miller |
| Benzaldehyde (B42025) | O=Cc1ccccc1 | Povarov Reaction |
Classical and Contemporary Quinoline Ring Formation Strategies Applicable to 2-Phenylquinoline (B181262) Synthesis
Several named reactions are cornerstones of quinoline synthesis, each with its own set of advantages and limitations. The applicability of these methods to the synthesis of this compound is discussed below.
The Friedländer synthesis is a straightforward method for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com
For the synthesis of the target molecule, this would involve the condensation of 2-amino-4-hydroxymethyl-5-nitrobenzaldehyde with acetophenone. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
Comparison of Friedländer Condensation Variants
| Variant | Catalyst | Key Features |
|---|---|---|
| Classical Friedländer | Acid or Base | Simple, but can have issues with regioselectivity with unsymmetrical ketones. |
| Trifluoroacetic acid catalyzed | Trifluoroacetic acid | Effective for a wide range of substrates. |
| Iodine catalyzed | Molecular Iodine | Mild and efficient catalyst. |
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgresearchgate.net It involves the reaction of an aniline, an aldehyde, and an electron-rich alkene in the presence of a Lewis acid catalyst. wikipedia.orgresearchgate.net A variation of this reaction can directly yield quinolines. nih.gov
To synthesize this compound via this route, 4-hydroxymethyl-3-nitroaniline would be reacted with benzaldehyde and an electron-rich alkene like ethyl vinyl ether. The reaction proceeds via the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. wikipedia.org Subsequent aromatization would yield the desired quinoline.
Key Aspects of the Povarov Reaction
| Feature | Description |
|---|---|
| Components | Aniline, Aldehyde, Alkene |
| Catalyst | Typically a Lewis Acid (e.g., BF₃·OEt₂, Y(OTf)₃) |
| Intermediate | Schiff base, followed by cycloaddition |
| Initial Product | Tetrahydroquinoline (often requires subsequent oxidation) |
The Skraup and Doebner-Von Miller reactions are classic methods for quinoline synthesis starting from anilines. wikipedia.orgwikipedia.org
Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgorganicreactions.org The glycerol dehydrates to form acrolein, which then reacts with the aniline. pharmaguideline.com To synthesize the target molecule, 4-hydroxymethyl-3-nitroaniline would be the starting aniline. However, the harsh reaction conditions might not be compatible with the hydroxymethyl group.
Doebner-Von Miller Reaction: This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgsemanticscholar.org For the synthesis of a 2-phenylquinoline derivative, cinnamaldehyde could be reacted with 4-hydroxymethyl-3-nitroaniline. The reaction is typically catalyzed by strong acids. wikipedia.org A proposed mechanism involves a fragmentation-recombination of intermediates. nih.govresearchgate.net
Comparison of Aniline-Based Cyclization Pathways
| Reaction | Key Reagents | Typical Product |
|---|---|---|
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Unsubstituted or substituted quinolines |
Strategic Introduction of the Hydroxymethyl Group at Position 6
The introduction of a hydroxymethyl group at the C6 position of the 2-phenylquinoline scaffold can be approached through two primary strategies: modification of a pre-formed quinoline ring (post-cyclization functionalization) or by incorporating the hydroxymethyl moiety into one of the building blocks used in the quinoline synthesis.
Direct C-H hydroxymethylation of a pre-existing 2-phenylquinoline at the C6 position is a desirable but challenging transformation. Recent advances in catalysis have opened new avenues for such direct functionalizations. One promising approach is the use of photocatalysis. For instance, an electrophotocatalytic protocol for the hydroxymethylation of azaarenes using methanol as the C1 source has been developed. This method merges electrochemistry and photocatalysis to achieve the desired selectivity under mild conditions acs.orgnih.gov. While this has been demonstrated for the 4-position of 2-phenylquinoline, adaptation of the catalytic system and directing groups could potentially achieve C6 selectivity.
A more established and indirect, yet highly effective, method involves a two-step sequence of formylation followed by reduction. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds nih.govsemanticscholar.orgjptcp.comyoutube.com. Treatment of 2-phenylquinoline with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the quinoline ring. The regioselectivity of this electrophilic substitution on the benzenoid ring of the quinoline is directed by the existing substituents. For an unsubstituted 2-phenylquinoline, formylation is expected to occur at positions that are electronically activated. Subsequent reduction of the resulting 6-formyl-2-phenylquinoline to the desired 6-hydroxymethyl-2-phenylquinoline can be readily achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 1: Comparison of Post-Cyclization Methods for Introduction of Hydroxymethyl Group
| Method | Description | Advantages | Challenges |
| Direct C-H Hydroxymethylation | Single-step introduction of the hydroxymethyl group onto the quinoline ring using photocatalysis and methanol. | Atom economical, single step. | Regioselectivity for the C6 position may be difficult to achieve and requires specific catalyst design. |
| Formylation followed by Reduction | Two-step process involving Vilsmeier-Haack formylation to introduce a -CHO group, followed by its reduction to a -CH₂OH group. | Well-established methodology, predictable regioselectivity in many cases. | Two-step process, requires use of potentially hazardous reagents. |
An alternative to post-cyclization functionalization is the construction of the quinoline ring using starting materials that already contain the hydroxymethyl group. This approach ensures the presence of the desired substituent at the correct position from the outset. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are amenable to this strategy.
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent researchgate.netnih.govgoogle.comiipseries.org. To synthesize 6-hydroxymethyl-2-phenylquinoline, one could envision using p-aminobenzyl alcohol as the aniline component. The reaction with glycerol would, in principle, lead to the formation of the quinoline ring with the hydroxymethyl group at the 6-position. However, the reaction conditions of the Skraup synthesis are often harsh and may not be compatible with the alcohol functionality of the starting material.
The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated carbonyl compounds reacting with anilines wikipedia.orgsynarchive.comscirp.orgnih.govyoutube.comresearchgate.netnih.govyoutube.com. For the synthesis of 6-hydroxymethyl-2-phenylquinoline, p-aminobenzyl alcohol could be reacted with an appropriate α,β-unsaturated aldehyde or ketone that would provide the phenyl group at the 2-position, such as cinnamaldehyde. The reaction is typically catalyzed by Brønsted or Lewis acids wikipedia.orgsynarchive.com.
Table 2: Classical Quinoline Syntheses Utilizing Pre-functionalized Building Blocks
| Synthesis Method | Reactants for 6-Hydroxymethyl-2-phenylquinoline | Key Features |
| Skraup Synthesis | p-Aminobenzyl alcohol, glycerol, sulfuric acid, oxidizing agent. | One-pot reaction, but harsh conditions may be incompatible with the hydroxymethyl group. |
| Doebner-von Miller Reaction | p-Aminobenzyl alcohol, cinnamaldehyde (or a precursor). | Milder conditions than Skraup, greater versatility in introducing substituents. |
| Friedländer Synthesis | 2-Amino-5-(hydroxymethyl)acetophenone and an aldehyde or ketone. | High regioselectivity, but requires a specifically substituted aminoketone. |
Directed Nitro Functionalization at Position 5
With the 6-hydroxymethyl-2-phenylquinoline scaffold in hand, the next critical step is the regioselective introduction of a nitro group at the C5 position. This is an electrophilic aromatic substitution reaction, and the regiochemical outcome is governed by the directing effects of the substituents already present on the quinoline ring.
The nitration of quinoline itself typically occurs on the benzenoid ring, yielding a mixture of 5-nitro and 8-nitroquinoline researchgate.net. The presence of substituents on this ring can significantly influence the position of further substitution. The hydroxymethyl group at C6 is an ortho-, para-directing group due to its electron-donating nature through hyperconjugation and weak inductive effects nih.gov. This directing effect would favor electrophilic attack at the C5 (ortho) and C7 (para) positions.
Studies on the nitration of 6-substituted quinolines have shown that electron-donating groups like methyl and methoxy direct the incoming nitro group to the 5-position nih.gov. Given the electronic similarity of the hydroxymethyl group to the methyl group, it is highly probable that the nitration of 6-hydroxymethyl-2-phenylquinoline with a standard nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) would proceed with high regioselectivity for the 5-position masterorganicchemistry.comchemguide.co.uk. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions chemguide.co.uk.
In cases where direct nitration lacks the desired regioselectivity or leads to undesired side products, indirect methods for introducing the nitro group can be employed. One such strategy involves the introduction of an amino group at the desired position, followed by its conversion to a nitro group.
This can be achieved by first synthesizing 5-amino-6-hydroxymethyl-2-phenylquinoline. The amino group can then be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) in a process known as diazotization youtube.comorganic-chemistry.org. The resulting diazonium salt is a versatile intermediate that can be converted to a nitro group through a Sandmeyer-type reaction, for example, by treatment with sodium nitrite in the presence of a copper catalyst.
Another indirect approach could be through nitrosation. The reaction of a suitable quinoline precursor with a nitrosating agent could introduce a nitroso group (-NO) at the 5-position, which can then be oxidized to the nitro group.
Optimization of Reaction Conditions and Catalyst Selection
The successful synthesis of this compound hinges on the careful optimization of reaction conditions and, where applicable, the selection of appropriate catalysts for each step.
For the introduction of the hydroxymethyl group , if proceeding via the Vilsmeier-Haack reaction, optimization would involve screening different formylating agents and reaction temperatures to maximize the yield and regioselectivity for the 6-formyl intermediate. In the subsequent reduction, the choice of reducing agent and solvent can influence the reaction efficiency and ease of work-up. For direct C-H hydroxymethylation, catalyst screening is paramount. This would involve evaluating different photocatalysts, light sources, and reaction media to favor C6 functionalization acs.orgnih.gov.
When employing pre-functionalized building blocks , optimization of the Doebner-von Miller reaction would involve screening various Lewis and Brønsted acid catalysts, solvents, and reaction temperatures to improve the yield and minimize side reactions wikipedia.orgsynarchive.com. The stability of the hydroxymethyl group under the chosen acidic conditions would be a key consideration.
For the regioselective nitration , optimization would focus on the composition of the nitrating mixture (ratio of nitric acid to sulfuric acid), the reaction temperature, and the reaction time scirp.org. The use of milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, could also be explored to enhance selectivity and minimize degradation of the starting material. Catalyst screening for nitration reactions can also be beneficial, with various metal salts having been shown to improve regioselectivity and reaction rates under ultrasonic conditions scirp.org.
Table 3: Summary of Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Key Parameters for Optimization | Catalyst Considerations |
| Vilsmeier-Haack Formylation | Reagent stoichiometry, temperature, reaction time. | N/A (reagent-based) |
| Reduction of Formyl Group | Choice of reducing agent, solvent, temperature. | N/A (reagent-based) |
| Doebner-von Miller Reaction | Acid catalyst concentration, solvent, temperature, reaction time. | Lewis acids (e.g., SnCl₄, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH, HClO₄). |
| Regioselective Nitration | Composition of nitrating agent, temperature, reaction time. | Metal salts (for catalyzed nitration), solid acid catalysts. |
Catalytic Systems in Quinoline Synthesis (e.g., Metal-catalyzed, Organocatalysis, Nanocatalysis)
The choice of catalyst is pivotal in quinoline synthesis, influencing reaction rates, yields, and selectivity. Modern synthetic approaches utilize a diverse range of catalytic systems to overcome the limitations of traditional methods, which often required harsh acidic or basic conditions and high temperatures. nih.govnih.gov
Metal-catalyzed Synthesis: Transition-metal catalysts are widely employed due to their high efficiency and ability to facilitate bond formation under milder conditions. ias.ac.in Various metals, including palladium (Pd), copper (Cu), rhodium (Rh), iron (Fe), nickel (Ni), and ruthenium (Ru), have been successfully used in quinoline synthesis. ias.ac.inmdpi.com For instance, rhodium-catalyzed systems can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com Iron catalysts, such as FeCl₃·6H₂O, are gaining attention as they are inexpensive, readily available, and environmentally benign. tandfonline.com
Organocatalysis: Organocatalysis offers a metal-free alternative, reducing the risk of heavy metal contamination in the final product. nih.gov Brønsted acids like triflic acid and o-benzenedisulfonimide have been used to mediate Friedländer-type reactions under solvent-free conditions. mdpi.com These catalysts operate through mechanisms distinct from metal catalysts, often involving the activation of substrates through the formation of iminium or enamine intermediates. nih.gov
Nanocatalysis: Nanocatalysts represent a frontier in chemical synthesis, offering advantages such as high surface-area-to-volume ratios, enhanced reactivity, and improved selectivity. taylorfrancis.com Their heterogeneous nature often allows for easy recovery and recycling, aligning with green chemistry principles. nih.govacs.org Metal nanoparticles (e.g., Cu, Fe, Ni, Au) and metal oxide nanocomposites have been developed for quinoline synthesis, demonstrating high efficiency under mild conditions. acs.orgnih.gov For example, a nanocatalyst was used to synthesize quinoline derivatives in good yields (68–96%) at 60 °C in ethanol, showcasing the potential for milder reaction protocols. acs.orgnih.gov
Table 1: Comparison of Catalytic Systems in Quinoline Synthesis
| Catalytic System | Examples | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|---|
| Metal-Catalysis | Rhodium complexes, Cu(OAc)₂, FeCl₃, Zn(OTf)₂ | High efficiency, broad substrate scope, C-H activation | Mild to moderate temperatures, various solvents | ias.ac.inmdpi.comtandfonline.com |
| Organocatalysis | Triflic acid, o-benzenedisulfonimide, N-heterocyclic carbenes | Metal-free, avoids toxic metal contamination, often recyclable | Solvent-free or benign solvents, varied temperatures | mdpi.comnih.gov |
| Nanocatalysis | Fe, Cu, Ni, Au nanoparticles; Metal-Organic Frameworks (MOFs) | High reactivity, high selectivity, catalyst recyclability, mild conditions | 60-80 °C, green solvents like ethanol | acs.orgnih.govnih.gov |
Solvent Effects on Reaction Efficacy and Selectivity
The solvent is not merely an inert medium but an active participant that can profoundly influence reaction outcomes. In quinoline synthesis, the choice of solvent can affect reactant solubility, catalyst activity, reaction rate, and even the product distribution. Traditional syntheses often relied on hazardous organic solvents. Modern approaches prioritize greener alternatives. For instance, using water as a solvent can offer significant rate enhancements due to hydrophobic interactions. tandfonline.com Glycerol has also emerged as a desirable green solvent due to its high boiling point, negligible vapor pressure, and biodegradability. pnu.ac.ir In some cases, ionic liquids have been used as recyclable reaction media that can also play a catalytic role. organic-chemistry.org The optimal solvent is highly dependent on the specific reaction and catalyst system employed.
Table 2: Influence of Solvents on Quinoline Synthesis Yield
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Condensation | FeCl₃·6H₂O | Water | High | tandfonline.com |
| Friedländer Condensation | NbCl₅ | Glycerol | 76-98% | pnu.ac.ir |
| Meyer-Schuster Rearrangement | Zn(OTf)₂ | Ionic Liquid ([hmim]PF₆) | Good | organic-chemistry.org |
| One-Pot Synthesis | p-TSA | Ethanol | 80-85% | tandfonline.com |
| One-Pot Synthesis | Ammonium (B1175870) Acetate (B1210297) | Water | 75-93% | tandfonline.com |
Temperature and Pressure Control in Reaction Optimization
Temperature and pressure are critical parameters for optimizing reaction kinetics and yield. Classical methods like the Skraup reaction often require high temperatures (100-150 °C) and sometimes elevated pressure to proceed efficiently. google.com However, high temperatures can lead to side reactions and decomposition of sensitive functional groups, such as the hydroxymethyl group on the target molecule.
Modern catalytic methods aim to reduce the required reaction temperature. Nanocatalyzed reactions, for example, can proceed efficiently at temperatures as low as 60-80 °C. nih.gov Microwave-assisted synthesis allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields while operating at controlled temperatures and pressures. proquest.comacs.org For the synthesis of a molecule like this compound, precise temperature control would be essential to prevent degradation of the nitro and hydroxymethyl functionalities while ensuring the cyclization reaction proceeds to completion.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic routes. ijpsjournal.com This involves designing processes that minimize waste, use non-hazardous substances, and reduce energy consumption. researchgate.net
Atom Economy and E-Factor Analysis
Atom Economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Condensation reactions like the Friedländer synthesis generally have high atom economy, as the only major byproduct is water.
E-Factor (Environmental Factor) provides a broader measure of the environmental impact, defined as the total mass of waste generated per mass of product. Traditional multi-step syntheses with stoichiometric reagents and solvent-intensive workups often have very high E-factors. Green methodologies, such as one-pot, catalyst-based syntheses, strive to minimize the E-factor by reducing waste from solvents, reagents, and purification steps. researchgate.net
Utilization of Environmentally Benign Solvents and Reagents
A core tenet of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. acs.org The use of water, ethanol, and glycerol as reaction solvents for quinoline synthesis has been successfully demonstrated. tandfonline.compnu.ac.irtandfonline.com Formic acid has been explored as an environmentally friendly catalyst and C1 synthon in some quinoline syntheses. ijpsjournal.com The move away from toxic heavy metal catalysts towards more benign alternatives like iron or organocatalysts also contributes to a greener process. tandfonline.com
Microwave-Assisted and Solvent-Free Methodologies
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for green chemistry. benthamdirect.com Microwave irradiation provides rapid and efficient heating, leading to significant reductions in reaction times and often improved product yields compared to conventional heating. acs.orgingentaconnect.com A microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst achieved excellent yields in just 5 minutes. proquest.com
Solvent-Free Reactions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. These reactions, often conducted by heating a neat mixture of reactants with a catalyst, can lead to higher efficiency and simpler product isolation. researchgate.net The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions using various catalysts, highlighting a highly sustainable approach to constructing this heterocyclic core. researchgate.net
Chemical Reactivity and Transformations of 6 Hydroxymethyl 5 Nitro 2 Phenylquinoline
Reactions Involving the Nitro Group at Position 5
The nitro group at the 5-position significantly influences the chemical properties of the quinoline (B57606) ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group itself is a key functional handle that can be transformed into various other nitrogen-containing moieties.
Reduction of the Nitro Moiety to Amino or other Nitrogenous Functional Groups
The reduction of the aromatic nitro group is a fundamental and widely utilized transformation in organic synthesis. This process can yield a variety of products depending on the reagents and reaction conditions employed. The primary and most common product is the corresponding amino group, but intermediate reduction products such as nitroso and hydroxylamino derivatives can also be obtained.
The conversion of a nitro group to an amine involves a six-electron reduction. A multitude of reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. Other well-established methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. Stannous chloride (SnCl₂) is another mild and effective reagent for this purpose. For substrates where hydrogenation or strongly acidic conditions are not suitable, reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be employed.
Selective reduction to intermediate stages is also possible. For instance, aryl hydroxylamines can be prepared by using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride or through catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or rhodium on carbon at controlled temperatures.
The general schemes for these reductions are presented below:
Table 1: Common Reduction Pathways for Aromatic Nitro Groups
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
|---|---|---|---|
| Ar-NO₂ | H₂, Pd/C or Raney Ni | Ar-NH₂ | Nitro to Amino |
| Ar-NO₂ | Fe, HCl or Sn, HCl | Ar-NH₂ | Nitro to Amino |
| Ar-NO₂ | SnCl₂, HCl | Ar-NH₂ | Nitro to Amino |
Nucleophilic Aromatic Substitution Adjacent to the Nitro Group (if activated)
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. The presence of a strong electron-withdrawing group, such as the nitro group at the 5-position of the quinoline ring, is crucial for this reaction to occur. This group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it.
In the case of 6-Hydroxymethyl-5-nitro-2-phenylquinoline, the nitro group at C5 would activate the C6 and potentially the C4 positions for nucleophilic attack. However, since C6 already bears a hydroxymethyl group, substitution at this position would require it to act as a leaving group, which is unlikely under typical SNAr conditions. Therefore, nucleophilic attack is more likely to be directed towards other activated positions on the quinoline ring, should a suitable leaving group be present.
The mechanism of SNAr reactions typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. The stability of the Meisenheimer complex is enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge. For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present at the activated position.
Reactions Involving the Hydroxymethyl Group at Position 6
The hydroxymethyl group (-CH₂OH) at the 6-position is a versatile functional group that can undergo a variety of transformations, including oxidation, substitution, and participation in the formation of new ring systems.
Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)
The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Selective oxidation of the primary alcohol to the corresponding aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reactions are typically carried out in anhydrous solvents to avoid the formation of the gem-diol intermediate that would be further oxidized. Another set of methods involves catalytic aerobic oxidation using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Commonly used reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions (e.g., with H₂SO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). libretexts.orgorganic-chemistry.org These powerful oxidants will typically take the oxidation through the intermediate aldehyde stage to the final carboxylic acid product. libretexts.org
Table 2: Oxidation of the Hydroxymethyl Group
| Product | Reagent(s) | Reaction Conditions |
|---|---|---|
| 6-Formyl-5-nitro-2-phenylquinoline (Aldehyde) | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| 6-Formyl-5-nitro-2-phenylquinoline (Aldehyde) | Dess-Martin periodinane (DMP) | CH₂Cl₂ |
| 5-Nitro-2-phenylquinoline-6-carboxylic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Basic, then acidic workup |
Substitution Reactions (e.g., Halogenation, Etherification, Esterification)
The hydroxyl group of the hydroxymethyl moiety can be replaced by other functional groups through various substitution reactions.
Halogenation: The hydroxyl group can be converted into a good leaving group and substituted by a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with chlorine or bromine, respectively, yielding 6-(halomethyl) derivatives. These halogenated products are valuable intermediates for further nucleophilic substitution reactions.
Etherification: Ethers can be formed from the hydroxymethyl group, most commonly through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed etherification can be employed, particularly for the formation of methyl or ethyl ethers using the corresponding alcohol as the solvent. organic-chemistry.org
Esterification: Esters can be readily prepared by reacting the hydroxymethyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride). The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com This is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. For a faster and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. organic-chemistry.org
Formation of Cyclic Derivatives Involving the Hydroxymethyl Group
The hydroxymethyl group at position 6 is suitably positioned to participate in intramolecular cyclization reactions, particularly after transformation of the adjacent nitro group at position 5. If the nitro group is reduced to an amino group, the resulting 6-hydroxymethyl-5-amino-2-phenylquinoline possesses two proximal nucleophilic groups. This arrangement can facilitate the formation of a new heterocyclic ring fused to the quinoline core.
For instance, the amino group and the hydroxymethyl group can react with a suitable electrophile containing two reactive centers to form a new ring. An example of a related transformation is the reaction of 2-(aminomethyl)aniline (B1197330) with furanones, which leads to the formation of dihydropyrrolo[1,2-a]quinazolines through a condensation and cyclization cascade. mdpi.com Similarly, intramolecular condensation between the amino and hydroxymethyl groups could be induced by reaction with aldehydes or ketones to form fused oxazine-type ring systems. These cyclization strategies provide a pathway to more complex, polycyclic aromatic structures based on the phenylquinoline framework.
Reactivity of the Phenyl Group at Position 2
The phenyl group at the C2 position of the quinoline scaffold is significantly influenced by the heterocyclic ring system. The quinoline nucleus, particularly due to the electronegativity of the nitrogen atom, acts as an electron-withdrawing group. This effect is amplified by the presence of the strongly deactivating nitro group at the C5 position. Consequently, the C2-phenyl ring is substantially deactivated towards electrophilic attack compared to benzene (B151609).
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org However, for the C2-phenyl group in this compound, this reaction is challenging. The electron-withdrawing nature of the quinoline ring deactivates the phenyl substituent, making it less nucleophilic. libretexts.orgmasterorganicchemistry.com This deactivation means that harsh reaction conditions are typically required to promote substitution. wikipedia.orglibretexts.org
The directing effect of the quinoline substituent is analogous to that of other deactivating groups, guiding incoming electrophiles primarily to the meta positions (C3' and C5') of the phenyl ring. This is because the deactivation is most pronounced at the ortho (C2', C6') and para (C4') positions, making the meta positions the least deactivated and thus the most favorable sites for attack. youtube.com
Below is a table summarizing potential, albeit challenging, electrophilic aromatic substitution reactions on the C2-phenyl ring.
| Reaction | Reagent/Catalyst | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ (fuming) | 6-Hydroxymethyl-5-nitro-2-(3-nitrophenyl)quinoline |
| Halogenation | Br₂ / FeBr₃ | 6-Hydroxymethyl-2-(3-bromophenyl)-5-nitroquinoline |
| Sulfonation | Fuming H₂SO₄ | 2-(3-Sulfophenyl)-6-hydroxymethyl-5-nitroquinoline |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction highly unlikely due to severe deactivation |
This is an interactive data table. Users can sort and filter the data as needed.
Given the difficulty of direct electrophilic substitution, alternative strategies such as transition-metal-catalyzed C-H functionalization represent a more viable approach for modifying the C2-phenyl group. These methods have become powerful tools for the regioselective modification of N-heterocycles and their substituents. nih.govnih.gov Palladium, rhodium, and iridium catalysts are commonly employed to activate C-H bonds, allowing for the introduction of various functional groups under milder conditions than traditional EAS. nih.gov
For instance, ortho-C–H functionalization of the phenyl ring could be achieved through a directed metalation approach, although the quinoline nitrogen itself typically directs functionalization to the C8 position of the quinoline core. mdpi.comacs.org However, with appropriate ligand and catalyst selection, it is conceivable to target the C-H bonds of the phenyl ring for reactions such as arylation, alkylation, or alkenylation.
Transformations of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile or a base, making it susceptible to reactions like N-oxidation and N-alkylation. However, the nucleophilicity of the nitrogen in this compound is significantly diminished by the electron-withdrawing effect of the C5-nitro group.
N-Oxidation involves the conversion of the quinoline nitrogen to an N-oxide, typically using oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. biosynce.com The resulting N-oxide group can activate the quinoline ring for further transformations. For example, quinoline N-oxides are valuable substrates for regioselective C-H functionalization at the C2 and C8 positions. mdpi.comresearchgate.net Despite the deactivating effect of the nitro group, N-oxidation remains a feasible transformation, though it may require more forcing conditions or stronger oxidizing agents.
N-Alkylation introduces an alkyl group onto the quinoline nitrogen, forming a quaternary quinolinium salt. This reaction is typically performed using alkyl halides (e.g., methyl iodide) or other alkylating agents. The resulting quinolinium salts are more susceptible to nucleophilic attack. The reduced nucleophilicity of the nitrogen in the target molecule implies that N-alkylation would likely require highly reactive alkylating agents and elevated temperatures. organic-chemistry.orgrsc.org
The table below outlines representative N-oxidation and N-alkylation reactions.
| Reaction | Reagent | Product Type |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide |
| N-Alkylation | CH₃I | 1-Methyl-6-hydroxymethyl-5-nitro-2-phenylquinolinium iodide |
This is an interactive data table. Users can sort and filter the data as needed.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others.
Reduction: The nitro group is highly susceptible to reduction. A wide array of reagents can chemoselectively reduce the nitro group to an amine without affecting the phenyl or quinoline rings, or the hydroxymethyl group. organic-chemistry.orgcommonorganicchemistry.com Mild reducing agents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with specific catalysts (e.g., PtO₂) are effective for this purpose. commonorganicchemistry.comjsynthchem.com Conversely, harsher reducing agents like lithium aluminum hydride might reduce the hydroxymethyl group's potential oxidized forms (aldehyde or carboxylic acid) but can lead to complex reactions with aromatic nitro compounds.
Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) for the aldehyde, and stronger oxidants like potassium permanganate (KMnO₄) for the carboxylic acid. These conditions would typically leave the robust aromatic rings untouched.
Regioselectivity concerns the position at which a reaction occurs.
Electrophilic Substitution: As discussed, electrophilic attack on the quinoline ring itself (a difficult reaction) preferentially occurs at the C5 and C8 positions of the benzo-fused ring. pharmaguideline.comuop.edu.pk Given that the C5 position is already substituted, any further substitution would likely target C8, though this is sterically hindered and electronically disfavored. On the C2-phenyl ring, substitution is directed to the meta positions.
C-H Activation: Transition-metal-catalyzed C-H activation offers more precise control. The quinoline nitrogen (or N-oxide) typically directs functionalization to the C8 position. mdpi.comacs.org Modifying the C2-phenyl ring would require overcoming this inherent directing effect.
Stereoselectivity would become relevant if a chiral center is introduced. For example, if the hydroxymethyl group were oxidized to an aldehyde and then subjected to a nucleophilic addition (e.g., with a Grignard reagent), a new stereocenter would be created at C6. The use of chiral catalysts or reagents could, in principle, control the stereochemical outcome of such a transformation.
Mechanistic Investigations of Key Reaction Pathways
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound.
Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. wikipedia.orgmasterorganicchemistry.com First, the π-system of the phenyl ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comquizlet.com For the deactivated C2-phenyl ring, the activation energy for the formation of the arenium ion is significantly high.
Mechanism of N-Oxidation: The formation of the quinoline N-oxide occurs through the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen atom of the oxidizing agent (e.g., m-CPBA). biosynce.com This is a concerted process where the O-O bond of the peroxy acid breaks as the new N-O bond forms, releasing a molecule of the corresponding carboxylic acid (meta-chlorobenzoic acid in the case of m-CPBA).
Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine by catalytic hydrogenation involves several steps on the surface of a metal catalyst (like Pd, Pt, or Ni). The nitro group is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) group through the addition of hydrogen atoms. When using metals like iron in acidic media, the mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps to ultimately yield the amine.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating 6-Hydroxymethyl-5-nitro-2-phenylquinoline from reaction byproducts and starting materials, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Developing a robust HPLC method is crucial for accurate quantification. A typical method would employ a reverse-phase C18 column, given the compound's aromatic nature. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV-Vis detector, set to a wavelength where the quinoline (B57606) chromophore exhibits strong absorbance. Method validation would ensure linearity, accuracy, and precision. nih.govresearchgate.net
Interactive Table: Representative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas Chromatography (GC) Applications (if volatility permits)
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. This compound possesses a relatively high molecular weight (280.28 g/mol ) and a hydroxyl group, which can decrease volatility and may require derivatization to be analyzed by GC. pharmaffiliates.com The presence of the nitro group also suggests potential thermal lability. Therefore, GC is likely not the preferred method for analyzing this compound without prior derivatization to increase its volatility and thermal stability.
Thin-Layer Chromatography (TLC) Monitoring and Optimization
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions that synthesize this compound and for optimizing purification conditions. A common stationary phase would be silica (B1680970) gel plates. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation of the desired product from impurities. Visualization can be achieved under UV light due to the compound's conjugated aromatic system.
Interactive Table: Typical TLC Conditions
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.3 - 0.5 (variable with exact solvent system) |
Column Chromatography for Purification
For the purification of this compound on a preparative scale, column chromatography is the standard method. The principles are similar to TLC, using a stationary phase like silica gel packed into a column. The crude product is loaded onto the column, and an optimized eluent system (determined by TLC) is passed through the column to separate the components. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework.
1H NMR and 13C NMR Techniques for Core and Substituent Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to identify the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum, the aromatic protons of the quinoline and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the hydroxymethyl group (-CH₂OH) would likely show a singlet or a doublet for the methylene (B1212753) protons and a broad singlet for the hydroxyl proton. nih.gov
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would produce signals in the δ 110-160 ppm range. tsijournals.com The carbon of the hydroxymethyl group would be found more upfield. The presence and positions of the electron-withdrawing nitro group and the phenyl and hydroxymethyl substituents cause characteristic shifts that allow for the precise assignment of each signal. chemicalbook.comchemicalbook.com
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | ~8.2 | d |
| H4 | ~7.8 | d |
| H7 | ~7.6 | d |
| H8 | ~8.0 | d |
| Phenyl Protons | ~7.4 - 7.9 | m |
| -CH₂- | ~4.9 | s |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~156 |
| C3 | ~122 |
| C4 | ~137 |
| C4a | ~128 |
| C5 | ~140 |
| C6 | ~135 |
| C7 | ~125 |
| C8 | ~129 |
| C8a | ~148 |
| Phenyl C1' | ~138 |
| Phenyl C2'/C6' | ~128 |
| Phenyl C3'/C5' | ~129 |
| Phenyl C4' | ~130 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are indispensable for establishing the precise bonding framework of a molecule by revealing through-bond and through-space correlations between nuclei. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to assemble the quinoline and phenyl fragments and to place the hydroxymethyl and nitro substituents correctly.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the protons on the quinoline ring system and between the protons of the phenyl ring, allowing for the delineation of these individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon, such as the methylene protons of the hydroxymethyl group to their corresponding carbon, and the aromatic protons to their respective carbons in both the quinoline and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons of the hydroxymethyl group to the C5 and C6 carbons of the quinoline ring, confirming its position. Correlations from the protons on the phenyl ring to the C2 carbon of the quinoline ring would establish the connectivity of these two major fragments.
A hypothetical table of expected key 2D NMR correlations is presented below:
| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| H7 | H8 | C7 | C5, C8a |
| H8 | H7 | C8 | C6, C4a |
| H3 | H4 | C3 | C2, C4a |
| H4 | H3 | C4 | C2, C5 |
| -CH₂- | -OH (if visible) | C-CH₂ | C5, C6, C7 |
| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | C2 (quinoline) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₁₂N₂O₃), HRMS would be used to confirm its elemental composition. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically in parts per million, ppm) confirming the molecular formula.
Expected HRMS Data:
Calculated Mass [M+H]⁺: 281.0870
Observed Mass [M+H]⁺: Within a few ppm of the calculated value.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the hydroxymethyl group (CH₂OH), or water (H₂O) from the hydroxymethyl group. Cleavage of the bond connecting the phenyl ring to the quinoline core is also a probable fragmentation pathway. Studying these pathways helps to piece together the molecular structure and confirm the identity of the substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alcohol | O-H stretch | 3500-3200 (broad) |
| Aromatic | C-H stretch | 3100-3000 |
| Nitro Group | N-O asymmetric stretch | 1550-1500 |
| Nitro Group | N-O symmetric stretch | 1350-1300 |
| Aromatic | C=C stretch | 1600-1450 |
| Alcohol | C-O stretch | 1260-1050 |
The presence of a broad band in the 3500-3200 cm⁻¹ region would indicate the hydroxyl group. Strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ would be characteristic of the nitro group. Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions would confirm the presence of the aromatic quinoline and phenyl rings.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical percentages based on the proposed molecular formula. For C₁₆H₁₂N₂O₃, the theoretical elemental composition would be calculated and expected to be in close agreement with the experimental values, thereby confirming the empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 68.56% |
| Hydrogen (H) | 4.32% |
| Nitrogen (N) | 9.99% |
| Oxygen (O) | 17.12% |
Close correlation between the experimental and theoretical percentages would provide strong evidence for the assigned molecular formula.
Computational and Theoretical Studies on 6 Hydroxymethyl 5 Nitro 2 Phenylquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
The foundational step in the theoretical study of a molecule is the determination of its most stable three-dimensional structure and the distribution of its electrons. wikipedia.org This is achieved by solving the Schrödinger equation, typically within the framework of the Born-Oppenheimer approximation.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic properties of multi-atomic systems like substituted quinolines. jmchemsci.com This approach is favored for its balance of accuracy and computational efficiency. Studies on related molecules, such as 2-Methyl-8-nitroquinoline, commonly employ hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.net
The application of DFT to 6-Hydroxymethyl-5-nitro-2-phenylquinoline would yield its optimized ground-state geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is crucial for calculating key electronic and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.netmdpi.com
Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Electronic Properties of a Nitroquinoline Derivative Calculated via DFT This table presents typical parameters and example values based on studies of analogous compounds like 2-Methyl-8-nitroquinoline to illustrate the output of DFT calculations.
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.40 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.50 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.90 eV |
| Dipole Moment (µ) | A measure of the net molecular polarity. | 5.8 Debye |
| Electronegativity (χ) | The ability of the molecule to attract electrons. | 3.95 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.45 eV |
Note: The values are illustrative and not specific to this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can offer higher accuracy for certain properties. researchgate.netresearchgate.net
These high-level methods are often used to benchmark results obtained from DFT. For instance, they can provide highly accurate calculations of thermochemical properties such as standard enthalpies of formation. nih.gov For this compound, ab initio calculations would serve to validate the geometric and electronic parameters predicted by DFT and provide a more refined understanding of its energetic properties.
Conformation Analysis and Energy Landscape Mapping
The presence of rotatable single bonds—specifically, the C-C bond connecting the phenyl group and the C-C bond of the hydroxymethyl substituent—means that this compound can exist in multiple spatial arrangements, or conformations. nih.gov Conformational analysis involves mapping the potential energy landscape to identify the most stable conformers (local energy minima) and the energy barriers between them. exlibrisgroup.com
Computational methods can systematically vary the dihedral angles of these rotatable bonds and calculate the corresponding energy, a process known as a potential energy surface scan. This analysis reveals the preferred orientations of the phenyl and hydroxymethyl groups relative to the quinoline (B57606) plane. The relative stabilities of different conformers are determined by factors such as steric hindrance and subtle stereoelectronic effects. nih.gov By calculating the Gibbs free energy of the most stable conformers, their relative populations at a given temperature can be predicted. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry is a powerful tool for modeling the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the reduction of the nitro group or nucleophilic substitution on the nitroaromatic ring. researchgate.netresearchgate.net
Reaction pathway modeling involves identifying the lowest energy path that connects reactants to products. This path includes any intermediates (stable, but short-lived molecules) and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com By locating the TS structure and calculating its energy, the activation energy (the barrier that must be overcome for the reaction to occur) can be determined. This information is vital for predicting reaction rates and understanding mechanistic details, such as whether a reaction is concerted or proceeds through multiple steps. mdpi.com
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks in experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental results. researchgate.netnih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The predicted shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. researchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in UV-Visible spectroscopy. These calculations help assign absorption bands to specific electronic transitions, such as π→π* transitions common in aromatic systems. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Nitroaromatic Compound This table demonstrates the typical correlation between theoretical and experimental data for vibrational spectroscopy.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |
|---|---|---|
| O-H stretch (hydroxymethyl) | 3550 | 3562 |
| Aromatic C-H stretch | 3075 | 3080 |
| Asymmetric NO₂ stretch | 1525 | 1530 |
| C=C/C=N ring stretch | 1490 | 1495 |
| Symmetric NO₂ stretch | 1345 | 1351 |
Note: Frequencies are illustrative, based on data from analogous compounds. mdpi.comresearchgate.net
Molecular Interactions in Non-Biological Contexts (e.g., Solvent Effects, Catalyst Binding)
The properties and behavior of a molecule can be significantly influenced by its environment. Computational models can simulate these interactions effectively.
Solvent Effects: The Polarisable Continuum Model (PCM) is a common method for studying the effect of a solvent on a molecule. researchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Such studies can predict how a molecule's stability, conformational equilibrium, and UV-Vis spectrum might change from a non-polar to a polar solvent, a phenomenon known as solvatochromism. bohrium.comresearchgate.net
Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. researchgate.net For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. These interactions are key to understanding the molecule's electronic stability and the influence of its substituent groups. researchgate.netdr-noei.com
Derivatization and Analogue Synthesis Based on 6 Hydroxymethyl 5 Nitro 2 Phenylquinoline Scaffold
Design Principles for Structural Analogues and Libraries
The design of structural analogues and compound libraries originating from the 6-Hydroxymethyl-5-nitro-2-phenylquinoline scaffold is guided by several key principles aimed at systematically exploring the chemical space and optimizing molecular properties. A primary strategy involves leveraging established synthetic routes for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, which allow for the introduction of a wide array of substituents onto the core structure. pharmaguideline.comiipseries.org
Modern approaches, such as C-H bond functionalization, have emerged as powerful tools for the precise and selective introduction of diverse functional groups, thereby expanding the accessible chemical diversity. rsc.org The development of quinoline-based compound libraries often employs computational methods, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, to predict the biological activity of designed analogues and guide synthetic efforts. mdpi.combiointerfaceresearch.com This in-silico screening helps in prioritizing compounds with a higher probability of desired activity, thus streamlining the drug discovery process. mdpi.com The concept of molecular hybridization, which involves combining the quinoline scaffold with other pharmacologically active moieties, is another crucial design principle to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action. nih.govthesciencein.orgnih.govnih.gov
Systematic Modifications at the Hydroxymethyl Group (e.g., chain extension, functional group interconversion)
The hydroxymethyl group at the 6-position of the quinoline ring serves as a versatile handle for a variety of chemical modifications. Standard functional group interconversions can be readily applied to this primary alcohol. ub.edusolubilityofthings.comimperial.ac.uk For instance, oxidation can convert the hydroxymethyl group into an aldehyde or a carboxylic acid, providing new avenues for derivatization such as the formation of imines, esters, or amides. Conversely, reduction of a corresponding carboxylic acid is a common method to introduce the hydroxymethyl group. imperial.ac.uk
Chain extension of the hydroxymethyl group can be achieved through various synthetic strategies. One common approach involves converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide anion. Subsequent hydrolysis of the nitrile affords a carboxylic acid with an extended carbon chain, which can be further reduced to the corresponding alcohol. Another method involves the Wittig reaction or its variants on the corresponding aldehyde to introduce a carbon-carbon double bond, which can then be hydrogenated or further functionalized.
Table 1: Representative Functional Group Interconversions of a 6-Hydroxymethyl Group on a Quinoline Scaffold
| Starting Material | Reagent(s) | Product Functional Group |
| 6-Hydroxymethylquinoline | PCC, DCM | 6-Formylquinoline |
| 6-Hydroxymethylquinoline | KMnO4 | Quinoline-6-carboxylic acid |
| 6-Formylquinoline | NaBH4, MeOH | 6-Hydroxymethylquinoline |
| 6-Hydroxymethylquinoline | 1. TsCl, Pyridine (B92270); 2. NaCN, DMSO | 6-(Cyanomethyl)quinoline |
Transformations and Substitutions of the Nitro Group
The nitro group at the 5-position significantly influences the chemical reactivity of the quinoline ring, primarily by acting as a strong electron-withdrawing group. This electronic effect activates the quinoline system towards nucleophilic aromatic substitution (SNAr) reactions. youtube.com The nitro group itself can be a target for various transformations.
One of the most common reactions of the nitro group is its reduction to an amino group. This transformation can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron powder in acetic acid. mdpi.com The resulting 5-amino-6-hydroxymethyl-2-phenylquinoline is a key intermediate for further derivatization, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
The electron-withdrawing nature of the nitro group also facilitates nucleophilic attack at positions ortho and para to it, although steric hindrance can play a significant role. nih.gov Vicarious nucleophilic substitution (VNS) of hydrogen is a notable reaction for nitroaromatic compounds, allowing for the introduction of carbon, nitrogen, or oxygen nucleophiles at positions activated by the nitro group. nih.gov
Diversification of the Phenyl Substituent
The 2-phenyl substituent on the quinoline core offers numerous opportunities for diversification to modulate the steric and electronic properties of the molecule. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile.
Modern cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, provide powerful tools for the diversification of the 2-phenyl group. For these reactions to be applicable, a handle, typically a halogen atom, must be present on the phenyl ring. For instance, starting with a 2-(4-bromophenyl)quinoline (B1270115) derivative, a wide array of aryl, heteroaryl, or alkyl groups can be introduced via a Suzuki coupling with the corresponding boronic acid.
Table 2: Examples of Diversification of the 2-Phenyl Group in 2-Phenylquinolines
| Starting Material | Reagent(s) | Reaction Type | Product |
| 2-(4-Bromophenyl)quinoline | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki Coupling | 2-(Biphenyl-4-yl)quinoline |
| 2-Phenylquinoline (B181262) | HNO3, H2SO4 | Nitration | 2-(Nitrophenyl)quinoline (mixture of isomers) |
| 2-(4-Aminophenyl)quinoline | Ac2O, Pyridine | Acylation | 2-(4-Acetamidophenyl)quinoline |
Modifications to the Quinoline Core (e.g., ring fusion, heteroatom introduction)
Modifications to the quinoline core itself represent a more advanced strategy for analogue synthesis. The reactivity of the quinoline ring allows for electrophilic substitution, which typically occurs on the benzene (B151609) ring at positions 5 and 8, as the pyridine ring is deactivated by the nitrogen atom. youtube.com However, the presence of the activating hydroxymethyl group and the deactivating nitro group on the benzene portion of the this compound scaffold will influence the regioselectivity of such reactions.
Ring fusion can be achieved by constructing an additional ring onto the quinoline scaffold. For example, a Friedländer annulation using a suitably functionalized quinoline derivative can lead to the formation of polycyclic aromatic systems. C-H activation and functionalization strategies have also been extensively used to introduce various substituents directly onto the quinoline core, offering a more atom-economical approach compared to traditional methods. researchgate.netmdpi.com
The introduction of additional heteroatoms into the quinoline core is a less common but feasible modification. This could potentially be achieved through complex multi-step synthetic sequences involving ring-opening and subsequent ring-closing reactions with appropriate reagents containing the desired heteroatom.
Synthesis of Hybrid Heterocyclic Systems Incorporating the Quinoline Scaffold
The synthesis of hybrid heterocyclic systems that incorporate the this compound scaffold is a prominent strategy in the development of new molecules with potentially synergistic or novel biological activities. nih.govthesciencein.org This approach involves covalently linking the quinoline moiety to another heterocyclic system.
The functional groups present on the this compound, namely the hydroxymethyl and the (potentially reduced) nitro group, are ideal for serving as anchor points for the attachment of other heterocyclic rings. For instance, the hydroxymethyl group can be converted to an azide (B81097) or an alkyne to participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link with a complementary functionalized heterocycle. Similarly, the amino group, obtained from the reduction of the nitro group, can be used to form amide or imine linkages with other heterocyclic fragments.
Table 3: Common Linkage Strategies for Quinoline Hybrid Synthesis
| Quinoline Functional Group | Linker Chemistry | Coupled Heterocycle Functional Group |
| Hydroxymethyl | Ether synthesis (Williamson) | Halide |
| Carboxylic acid (from oxidation) | Amide coupling | Amine |
| Amine (from reduction) | Amide coupling | Carboxylic acid |
| Azide (from hydroxymethyl) | CuAAC | Alkyne |
The strategic derivatization of the this compound scaffold through these varied approaches allows for a comprehensive exploration of its chemical potential, paving the way for the discovery of new compounds with tailored properties.
Applications of 6 Hydroxymethyl 5 Nitro 2 Phenylquinoline in Chemical Research and Synthesis
Utilization as a Key Intermediate in Organic Synthesis
The strategic placement of functional groups on the 6-Hydroxymethyl-5-nitro-2-phenylquinoline framework makes it a valuable intermediate for the synthesis of a variety of organic molecules. The hydroxyl and nitro groups serve as handles for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries.
For instance, the hydroxymethyl group can be readily converted to a variety of other functional groups. Oxidation to the aldehyde would provide a substrate for Wittig reactions, aldol (B89426) condensations, and reductive aminations. Conversion to a leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Simultaneously, the nitro group can be selectively reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and ureas. The resulting amino-hydroxymethyl-phenylquinoline could then undergo further intramolecular or intermolecular reactions to generate complex polycyclic systems.
Precursor for Complex Heterocyclic Architectures
The inherent quinoline (B57606) structure, combined with the reactive hydroxymethyl and nitro functionalities, positions this compound as an ideal starting material for the synthesis of more complex heterocyclic systems. The sequential or tandem manipulation of its functional groups can lead to the formation of fused ring systems and other intricate molecular architectures.
The reduction of the nitro group to an amine, followed by intramolecular condensation with a derivative of the hydroxymethyl group (e.g., an aldehyde), could lead to the formation of a new heterocyclic ring fused to the quinoline core. Furthermore, the amino group could participate in reactions such as the Skraup or Doebner-von Miller quinoline synthesis, potentially leading to the formation of polyquinoline systems.
| Starting Material | Reagents and Conditions | Product Class |
| This compound | 1. Oxidation (e.g., PCC, DMP) 2. Wittig Reagent | Alkenyl-substituted 5-nitro-2-phenylquinolines |
| This compound | 1. Reduction (e.g., SnCl2, H2/Pd-C) 2. Acylation (e.g., Acyl chloride) | 5-Acetamido-6-hydroxymethyl-2-phenylquinolines |
| This compound | 1. Tosylation (TsCl, pyridine) 2. Nucleophilic substitution (e.g., NaN3) | 6-Azidomethyl-5-nitro-2-phenylquinolines |
Role as a Scaffold for Functional Material Design
The rigid and planar nature of the quinoline ring system makes this compound an attractive scaffold for the design of functional materials. While specific material properties are beyond the scope of this discussion, the ability to introduce various functional groups onto this core structure allows for the tuning of its electronic and steric properties.
Derivatives of this compound could be explored as building blocks for polymers, organic light-emitting diodes (OLEDs), or sensors. The phenyl group at the 2-position can be further functionalized to modulate the electronic properties of the molecule, and the groups at the 5- and 6-positions provide sites for polymerization or attachment to surfaces. The inherent fluorescence of many quinoline derivatives also suggests potential applications in optical materials.
Development of Chemical Probes for Mechanistic Studies in Organic Reactions
The reactivity of the functional groups on this compound can be exploited to develop chemical probes for studying the mechanisms of organic reactions. For example, by attaching a reporter group (e.g., a fluorophore or a spin label) to the hydroxymethyl position, the resulting molecule could be used to track the progress of a reaction or to probe the environment of a reaction intermediate.
The nitro group can also serve as a handle for the development of probes. For instance, its reduction potential could be utilized in the design of electrochemical probes. The strategic placement of these functional groups allows for the creation of tailored molecules to investigate specific aspects of reaction mechanisms without delving into their biological activity.
| Functional Group | Potential Transformation | Application in Mechanistic Studies |
| Hydroxymethyl | Esterification with a fluorescent carboxylic acid | Probe for ester hydrolysis or transesterification reactions |
| Nitro | Reduction to an amine | Precursor for probes that respond to redox changes |
| Phenylquinoline Core | Functionalization with isotopically labeled groups | Probe for tracking reaction pathways using NMR or Mass Spectrometry |
Future Directions and Emerging Research Avenues
Exploration of Unexplored Synthetic Pathways and Novel Catalytic Systems
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational routes, future research will likely focus on more sophisticated and sustainable approaches for the synthesis of 6-Hydroxymethyl-5-nitro-2-phenylquinoline. mdpi.comnih.gov The development of novel catalytic systems is at the heart of this endeavor.
The application of transition-metal-catalyzed cross-coupling reactions, for instance, offers a powerful tool for the construction of the 2-phenylquinoline (B181262) scaffold. researchgate.net Research into catalysts based on earth-abundant metals like iron or copper, as opposed to precious metals like palladium or rhodium, is a growing trend aimed at reducing costs and environmental impact. researchgate.netmdpi.com Furthermore, the exploration of photocatalytic and electrocatalytic methods presents an opportunity to drive synthetic reactions under milder conditions, often with higher selectivity and reduced waste. mdpi.commdpi.com
Another promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. nih.govresearchgate.net The design of novel solid-supported catalysts, potentially incorporating nanoparticles or metal-organic frameworks (MOFs), could offer enhanced activity and selectivity for the synthesis of functionalized quinolines.
| Catalytic System | Potential Advantages for Synthesis | Relevant Research Areas |
| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cost-effective, reduced environmental impact. researchgate.net | Development of novel ligand scaffolds, mechanistic studies. |
| Photocatalysis | Mild reaction conditions, high selectivity. mdpi.commdpi.com | Design of new photosensitizers, exploration of novel reaction pathways. |
| Electrocatalysis | Avoids the use of chemical oxidants/reductants. | Electrode material development, optimization of reaction conditions. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.govresearchgate.net | Synthesis of novel solid supports (e.g., MOFs, zeolites), catalyst characterization. |
Investigation of New Reactivity Patterns for the Compound
The functional groups present in this compound—a hydroxymethyl group, a nitro group, and a phenylquinoline core—offer a rich playground for exploring novel reactivity. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring, making it susceptible to nucleophilic aromatic substitution reactions. nih.govresearchgate.net Future research could investigate the displacement of the nitro group or other substituents on the ring with various nucleophiles to generate a library of new derivatives.
The hydroxymethyl group is a versatile handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or used in esterification and etherification reactions. The interplay between the nitro and hydroxymethyl groups could also lead to interesting intramolecular cyclization reactions, potentially forming novel heterocyclic systems.
Furthermore, the reactivity of the quinoline nitrogen and the various positions on the phenyl ring could be explored through reactions such as N-oxidation, quaternization, and electrophilic aromatic substitution on the phenyl substituent. Understanding these reactivity patterns is crucial for the rational design of new molecules with desired properties.
Advancements in Automated Synthesis and Flow Chemistry for Scale-Up
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Automated synthesis and flow chemistry are two key technologies that can facilitate this scale-up process for this compound.
Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. This technology minimizes human error and allows for 24/7 operation, significantly accelerating the research and development timeline.
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for scale-up. researchgate.netacs.orgvapourtec.comresearchgate.netnih.gov These include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the ability to produce large quantities of material in a smaller footprint. nih.gov The synthesis of quinoline derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. researchgate.netresearchgate.net
| Technology | Key Benefits for Scale-Up | Future Research Focus |
| Automated Synthesis | High-throughput screening, reproducibility, process optimization. | Integration with AI for reaction planning, development of new reactor modules. |
| Flow Chemistry | Improved safety, enhanced heat/mass transfer, scalability. researchgate.netnih.gov | Development of novel reactor designs, integration of in-line analysis. researchgate.net |
Integration with Machine Learning for Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govproquest.comresearchgate.net For this compound, ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. proquest.comresearchgate.net
By analyzing vast datasets of chemical transformations, ML models can identify subtle patterns and relationships that may not be apparent to human chemists. nih.govresearchgate.net This predictive power can significantly reduce the number of experiments required to achieve a desired outcome, saving time and resources. For instance, an ML model could predict the regioselectivity of a reaction on the quinoline core or forecast the yield of a particular synthetic step under different catalytic conditions. The integration of ML with automated synthesis platforms can create a closed-loop system for autonomous reaction optimization.
Contributions to Sustainable Chemical Manufacturing and Process Intensification
The principles of green chemistry and process intensification are becoming increasingly important in chemical manufacturing. nih.govresearchgate.netnih.govmdpi.commdpi.com Future research on this compound should be guided by these principles to develop more sustainable and efficient production methods.
This includes the use of renewable starting materials, the selection of environmentally benign solvents, and the minimization of waste generation. mdpi.com Catalytic methods, particularly those using recyclable catalysts, are central to achieving these goals. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxymethyl-5-nitro-2-phenylquinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted quinoline precursors. A common approach involves nitration of 2-phenylquinoline derivatives followed by hydroxymethylation. For example, nitration at the 5-position can be achieved using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration. Hydroxymethylation may require reductive conditions (e.g., NaBH₄ in methanol) to stabilize the hydroxymethyl group. Optimization involves adjusting catalysts (e.g., FeCl₃ for regioselectivity), solvent polarity, and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the hydroxymethyl (–CH₂OH) and nitro (–NO₂) substituents. ¹H NMR can distinguish aromatic protons (δ 7.2–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., –NO₂ asymmetric stretch at ~1520 cm⁻¹, –OH stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Initial screening should focus on in vitro assays. For antimicrobial activity, use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs). Anticancer potential can be tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Always include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its bioactivity, and what are the key structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require systematic substitution at reactive sites. For example:
- Nitro group replacement : Substitute –NO₂ with –CF₃ to evaluate electron-withdrawing effects on cytotoxicity.
- Hydroxymethyl derivatization : Convert –CH₂OH to esters (–CH₂OAc) or ethers (–CH₂OMe) to modulate lipophilicity and membrane permeability.
- Phenyl ring functionalization : Introduce halogens (e.g., –Cl, –Br) to enhance π-π stacking with biological targets.
Use molecular docking to predict binding affinities to enzymes like topoisomerase II or bacterial dihydrofolate reductase. Correlate computational data with experimental IC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Address this by:
- Reproducibility checks : Repeat assays in independent labs using identical protocols.
- Purity validation : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%).
- Mechanistic studies : Perform enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) to identify direct targets. Compare results with structurally analogous compounds to isolate substituent-specific effects .
Q. How can computational methods guide the design of this compound derivatives for specific therapeutic targets?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) influencing reactivity. Molecular dynamics (MD) simulations predict binding stability in protein pockets (e.g., PARP-1 for anticancer activity). Use QSAR models trained on datasets of quinoline bioactivities to prioritize derivatives for synthesis. Validate predictions with in vitro assays .
Data Analysis and Theoretical Integration
Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Use non-linear regression (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀/EC₅₀ values. For multi-variable experiments (e.g., time-dependent cytotoxicity), apply two-way ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes (Cohen’s d). Address outliers via Grubbs’ test or robust regression methods .
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Link studies to established theories, such as:
- Electrophilic substitution : Explain nitration regioselectivity using resonance and inductive effects.
- Pharmacophore modeling : Map the compound’s hydrogen-bond acceptors (–NO₂, –OH) to target binding sites.
- Free radical scavenging : Relate antioxidant activity to the hydroxymethyl group’s ability to donate hydrogen atoms.
Frame hypotheses within these theories to justify experimental designs and interpret mechanistic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
